molecular formula C17H19NO B5417099 2-(2-methylphenyl)-N-(2-phenylethyl)acetamide

2-(2-methylphenyl)-N-(2-phenylethyl)acetamide

Cat. No. B5417099
M. Wt: 253.34 g/mol
InChI Key: NLTGLQDUMNLLFH-UHFFFAOYSA-N
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Description

2-(2-methylphenyl)-N-(2-phenylethyl)acetamide is a compound that belongs to the class of N-phenylethyl substituted acetamide derivatives. This compound has been studied for its potential applications in scientific research due to its unique properties.

Mechanism of Action

The mechanism of action of 2-(2-methylphenyl)-N-(2-phenylethyl)acetamide is not fully understood. It is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which are important neurotransmitters involved in mood regulation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation and pain. It has also been shown to reduce seizure activity in animal models of epilepsy. Additionally, it has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-methylphenyl)-N-(2-phenylethyl)acetamide in lab experiments is its relatively low toxicity. It has been shown to be well-tolerated in animal studies, with few adverse effects reported. Additionally, it has a relatively simple synthesis method, which makes it easy to produce in large quantities. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 2-(2-methylphenyl)-N-(2-phenylethyl)acetamide. One area of interest is its potential use in the treatment of anxiety and depression in humans. Additional studies are needed to determine its safety and efficacy in humans. Another potential future direction is its use in the treatment of epilepsy. Further studies are needed to determine its effectiveness in reducing seizure activity in humans. Finally, additional studies are needed to determine the full mechanism of action of this compound, which could lead to the development of new drugs with similar properties.

Synthesis Methods

The synthesis of 2-(2-methylphenyl)-N-(2-phenylethyl)acetamide involves the reaction of 2-methylphenylacetic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with N-(2-phenylethyl)amine. The reaction is carried out under anhydrous conditions and yields the desired product in good yield.

Scientific Research Applications

2-(2-methylphenyl)-N-(2-phenylethyl)acetamide has been studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of anxiety and depression.

properties

IUPAC Name

2-(2-methylphenyl)-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-14-7-5-6-10-16(14)13-17(19)18-12-11-15-8-3-2-4-9-15/h2-10H,11-13H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLTGLQDUMNLLFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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